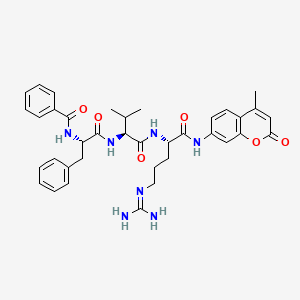

BZ-Phe-val-arg-amc

Overview

Mechanism of Action

Target of Action

The primary targets of BZ-Phe-val-arg-amc are thrombin and ficain . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. Ficain, on the other hand, is a cysteine protease found in figs that has been implicated in a variety of biological processes.

Mode of Action

This compound acts as a fluorogenic substrate for thrombin and ficain . This means that the compound is cleaved by these enzymes, resulting in the release of a fluorescent product that can be detected and quantified. This interaction allows for the quantitative determination of thrombin and ficain activity.

Biochemical Pathways

The cleavage of this compound by thrombin and ficain is part of the broader proteolytic activity of these enzymes. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is a fundamental process in biology, involved in numerous pathways such as digestion, immune response, cell cycle progression, and apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of thrombin and ficain, and therefore the cleavage of this compound, can be affected by factors such as pH, temperature, and the presence of other molecules . Furthermore, the fluorescence of the product released upon cleavage can be influenced by the local environment, including the pH and the presence of other fluorescent substances.

Biochemical Analysis

Biochemical Properties

BZ-Phe-val-arg-amc plays a significant role in biochemical reactions as a substrate for proteases. It is specifically designed to interact with enzymes like thrombin (coagulation factor IIa), ficain, and ananain . When these enzymes cleave this compound, they release a fluorescent product, 7-amido-4-methylcoumarin (AMC), which can be quantitatively measured. This interaction is highly specific, allowing researchers to accurately determine the activity of these proteases in various samples. The sensitivity and specificity of this compound make it an essential tool for studying protease activity in different biological contexts.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, thrombin, one of the primary enzymes that interact with this compound, plays a crucial role in coagulation and inflammation . By measuring thrombin activity using this compound, researchers can gain insights into the regulation of these cellular processes. Additionally, the compound’s ability to be cleaved by other proteases like ficain and ananain further expands its utility in studying diverse cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by specific proteases, resulting in the release of the fluorescent product AMC. This cleavage occurs at the peptide bond between the arginine and AMC moieties . The released AMC emits fluorescence upon excitation, allowing for the quantitative measurement of enzyme activity. The specificity of this compound for certain proteases ensures that the observed fluorescence is directly correlated with the activity of the target enzyme. This mechanism provides a reliable and sensitive method for studying protease function in various biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at temperatures below -15°C . Prolonged exposure to higher temperatures or light can lead to degradation, affecting its performance in assays. Researchers have observed that the fluorescence signal generated by this compound remains consistent over short-term experiments, but long-term studies may require careful monitoring of the compound’s stability to ensure accurate results.

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. The compound is cleaved by enzymes such as thrombin, ficain, and ananain, resulting in the release of AMC . This cleavage event is a key step in the metabolic pathway, allowing for the quantitative measurement of protease activity. The interaction of this compound with these enzymes provides valuable insights into the regulation of proteolytic processes and their impact on overall metabolic flux and metabolite levels.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound is designed to be cleaved by proteases in specific cellular compartments, such as the cytoplasm or extracellular space . The localization of this compound within these compartments ensures that it interacts with the target enzymes, allowing for accurate measurement of their activity. Additionally, any post-translational modifications that affect the compound’s stability or binding affinity can further influence its subcellular localization and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoyl-phenylalanyl-valyl-arginyl-7-amino-4-methylcoumarin involves the stepwise assembly of the peptide chain followed by the attachment of the 7-amino-4-methylcoumarin moiety. The process typically includes:

Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. Each amino acid is coupled using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Cleavage from the resin: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Coupling with 7-amino-4-methylcoumarin: The peptide is then coupled with 7-amino-4-methylcoumarin using reagents like N,N’-diisopropylcarbodiimide (DIC) and HOBt.

Industrial Production Methods

Industrial production of benzoyl-phenylalanyl-valyl-arginyl-7-amino-4-methylcoumarin follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS are employed to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoyl-phenylalanyl-valyl-arginyl-7-amino-4-methylcoumarin undergoes several types of reactions:

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s peptide bonds can be susceptible to oxidative cleavage under harsh conditions.

Common Reagents and Conditions

Hydrolysis: Enzymes like thrombin, trypsin, and ficain in buffered aqueous solutions.

Oxidation: Strong oxidizing agents like hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) under mild conditions.

Major Products Formed

Scientific Research Applications

Benzoyl-phenylalanyl-valyl-arginyl-7-amino-4-methylcoumarin has diverse applications in scientific research:

Biochemistry: Used as a substrate to study the activity of proteolytic enzymes like thrombin and trypsin.

Cancer Research: Utilized in assays to detect cancer procoagulant activity, aiding in the identification of malignant phenotypes.

Pharmacology: Helps in screening potential inhibitors of proteolytic enzymes, contributing to drug discovery.

Comparison with Similar Compounds

Similar Compounds

Boc-Phe-val-arg-amc: Similar in structure but with a tert-butyloxycarbonyl (Boc) protecting group.

PQVR-AMC: Another fluorogenic substrate used for detecting cancer procoagulant activity.

Z-Arg-Arg-AMC: Used for monitoring specific cathepsin B activity.

Uniqueness

Benzoyl-phenylalanyl-valyl-arginyl-7-amino-4-methylcoumarin is unique due to its high sensitivity and specificity for thrombin and other proteolytic enzymes. Its ability to release a fluorescent product upon cleavage makes it a valuable tool in various biochemical and medical assays .

Properties

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N7O6/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40)/t28-,29-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDRNGBZKAOZHF-OLWNVYNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)

![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)